molecular formula C13H14N2O2 B11050776 8a-Phenylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

8a-Phenylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No. B11050776
M. Wt: 230.26 g/mol
InChI Key: MMHJGRMAAMXHTN-UHFFFAOYSA-N
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Description

8a-Phenylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a heterocyclic compound that features a fused ring system consisting of a pyrrolo and pyrazine ring. This compound is known for its unique structural properties and potential biological activities, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8a-Phenylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves the condensation of 4-phenyl-4-oxobutanoic acid with 1,3-diaminopropane. This reaction is carried out in toluene with azeotropic removal of water, leading to the formation of the desired bicyclic system .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

8a-Phenylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

8a-Phenylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 8a-Phenylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione exerts its effects involves interactions with various molecular targets. For instance, its antioxidant activity is likely due to its ability to scavenge free radicals and prevent oxidative damage to biological macromolecules . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8a-Phenylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is unique due to its specific ring fusion and substituent pattern, which confer distinct chemical and biological properties

properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

8a-phenyl-3,6,7,8-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C13H14N2O2/c16-11-9-14-12(17)13(7-4-8-15(11)13)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,14,17)

InChI Key

MMHJGRMAAMXHTN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C(=O)NCC(=O)N2C1)C3=CC=CC=C3

Origin of Product

United States

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